molecular formula C4H7NO3 B1616961 N-Acetyl-N-hydroxyacetamide CAS No. 6711-33-7

N-Acetyl-N-hydroxyacetamide

Cat. No. B1616961
CAS RN: 6711-33-7
M. Wt: 117.1 g/mol
InChI Key: PRIMJAQHWZOVPD-UHFFFAOYSA-N
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Description

N-Acetyl-N-hydroxyacetamide, also known as Acetohydroxamic acid, is a synthetic urea derivative . It is used to treat urea splitting bacterial infections of the urinary tract . It acts as an antagonist of the bacterial enzyme urease in the urine . It has no direct antimicrobial action and does not acidify urine directly .


Molecular Structure Analysis

The molecular structure of N-Acetyl-N-hydroxyacetamide is characterized by a chemical formula of C2H5NO2 . The average weight is 75.0666 and the monoisotopic weight is 75.032028409 .


Chemical Reactions Analysis

N-Acetyl-N-hydroxyacetamide, or Acetohydroxamic Acid, reversibly inhibits the bacterial enzyme urease . This inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting organisms, leading to a decrease in pH and ammonia levels .

Scientific Research Applications

Synthesis and Characterization

Hydroxyacetamides, including N-Acetyl-N-hydroxyacetamide, have been synthesized and characterized for various applications. They were initially explored as potential anticonvulsant agents in the late 1950s. N-Benzyl hydroxyacetamide, a related compound, has been used in photographic elements and the synthesis of heterocyclic compounds. It's also been found as a metabolite in rats. These compounds can be synthesized through different methods, including ammonolysis of ethyl esters of α-hydroxy acids, dehydration of corresponding amine salts, and reaction of amines with lactides or polyglycolides. This study by Zamudio Rivera, Carrillo, and Mancilla (2000) highlights the diverse applications and importance of hydroxyacetamides in both medicinal and industrial chemistry (Zamudio Rivera et al., 2000).

Acetyl Transfer in Arylamine Metabolism

N-Hydroxyacetamidoaryl compounds, including N-Acetyl-N-hydroxyacetamide, have been studied for their role in arylamine metabolism. An enzyme was discovered in rat tissues that transfers the acetyl group from these derivatives to arylamines. The study by Booth (1966) explored how these compounds interact with enzymes, impacting processes like drug metabolism and possibly influencing drug efficacy and toxicity (Booth, 1966).

Application in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a compound related to N-Acetyl-N-hydroxyacetamide, is an intermediate in the natural synthesis of antimalarial drugs. Magadum and Yadav (2018) studied the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the importance of these compounds in the development of vital medications (Magadum & Yadav, 2018).

Structural and Kinetic Studies

Structural and kinetic studies of N-Acetyl-N-hydroxyacetamide and related compounds have been conducted to understand their properties better. For example, the crystal structure of acetyl­hydroxamic acid, an alternative name for N-hydroxyacetamide, was investigated by Dziuk et al. (2017). Understanding these structures is crucial for applications in various chemical syntheses and pharmaceutical formulations (Dziuk et al., 2017).

Interaction with Metal Ions

The interaction of N-hydroxyacetamide with metal ions like V(IV) has been studied to understand its influence on metal/ligand reactions. Santos et al. (2003) investigated how N-hydroxyacetamide interacts with V(IV) in aqueous solutions using potentiometric and spectrophotometric experiments. Such studies are important for applications in coordination chemistry and possibly in the development of new catalytic processes (Santos et al., 2003).

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-Acetyl-N-hydroxyacetamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

N-acetyl-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(6)5(8)4(2)7/h8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIMJAQHWZOVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217412
Record name N-Acetyl-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N-hydroxyacetamide

CAS RN

6711-33-7
Record name N-Acetyl-N-hydroxyacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006711337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC362133
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362133
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-N-HYDROXYACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48GT8SG3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Xue - 2018 - search.proquest.com
Botulinum neurotoxins (BoNTs) are the most lethal natural toxins produced by C. botulinum. Among the seven serotypes (AG) discovered, the most potent serotype A has a lethal dose …

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